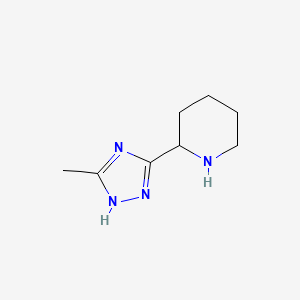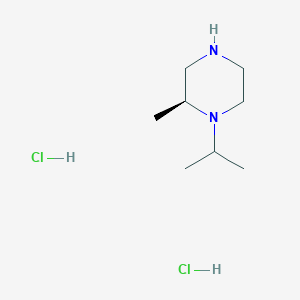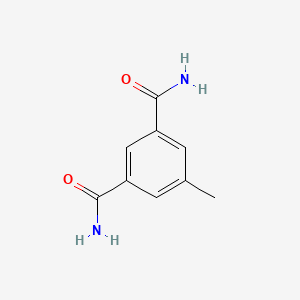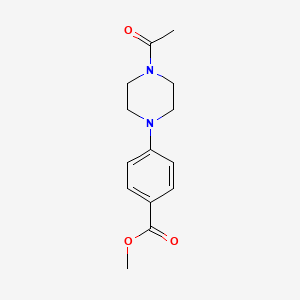
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Overview
Description
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for various purposes, including generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been used in the synthesis of heterocyclic compounds to inhibit certain biochemical pathways .
Biochemical Pathways
Related compounds, such as 1,2,4-triazole derivatives, have been associated with various pharmacological and industrial applications .
Result of Action
Compounds with similar structures have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be environmentally benign .
Biochemical Analysis
Biochemical Properties
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as serine/threonine-protein kinases, which are involved in regulating various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound may also interact with other proteins and receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the AKT signaling pathway, which is crucial for cell survival and proliferation. By altering the activity of key enzymes and proteins within this pathway, this compound can impact processes such as apoptosis, cell cycle progression, and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it could induce conformational changes in a protein, enhancing its activity. These interactions can lead to changes in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting survival . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may influence the activity of key metabolic enzymes, altering the flow of metabolites through specific pathways. This can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, binding to transport proteins can facilitate the uptake of this compound into cells, while interactions with intracellular proteins can affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it could be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds, known for its antimicrobial and antifungal properties.
5-methyl-1H-1,2,4-triazole: Similar to the triazole moiety in the compound, used in various chemical syntheses.
Piperidine: A common structural motif in pharmaceuticals, known for its versatility in drug design.
Uniqueness
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for developing new drugs and materials with enhanced performance .
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKCTLGZRHZIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)





![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)




